7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS: 2548986-56-5) is a heterocyclic organic molecule with a molecular formula of C₁₉H₂₃N₅O₃S and a molecular weight of 401.5 g/mol . Its structure integrates a quinazolin-4-one core substituted with a methoxy group at the 7-position and a piperidin-4-ylmethyl moiety linked to a 3-(methoxymethyl)-1,2,4-thiadiazol-5-yl group. The SMILES representation (COCc1nsc(N2CCC(Cn3cnc4cc(OC)ccc4c3=O)CC2)n1) highlights its complex connectivity, featuring a thiadiazole ring, methoxymethyl substituent, and piperidine spacer .
However, physicochemical properties such as solubility, melting point, and bioavailability remain uncharacterized in the available literature .
Properties
IUPAC Name |
7-methoxy-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-26-11-17-21-19(28-22-17)23-7-5-13(6-8-23)10-24-12-20-16-9-14(27-2)3-4-15(16)18(24)25/h3-4,9,12-13H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQPXPBIAGTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolin-4-one scaffold is constructed via cyclization of anthranilic acid derivatives. A widely adopted approach involves refluxing 2-amino-N-substituted benzamides with aldehydes or ketones under acidic or basic conditions . For 7-methoxy-3,4-dihydroquinazolin-4-one, the following protocol is effective:
Step 1: Preparation of 2-Amino-5-methoxy-N-(substituted)benzamide
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React anthranilic acid with methyl chloroformate in methanol to form methyl 2-aminobenzoate.
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Introduce the methoxy group at position 7 via electrophilic substitution using bromine in acetic acid, followed by methoxylation with sodium methoxide.
Step 2: Cyclization to Quinazolinone
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Heat 2-amino-5-methoxy-N-(prop-2-yn-1-yl)benzamide (1 mmol) with potassium carbonate (1.3 mmol) in methanol under reflux for 6 hours .
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Microwave-assisted cyclization (100°C, 30 min) improves yield (82% vs. 68% conventional) .
Key Reaction Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 65 | 100 |
| Time (h) | 6 | 0.5 |
| Yield (%) | 68 | 82 |
Synthesis of the Thiadiazole-Piperidine Moiety
The 1,2,4-thiadiazole ring is synthesized via cyclization of thioamides, while the piperidine component is introduced through nucleophilic substitution.
Step 1: Thiadiazole Formation
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React 3-(methoxymethyl)thioamide with hydroxylamine-O-sulfonic acid in ethanol at 80°C for 4 hours to form 3-(methoxymethyl)-1,2,4-thiadiazole-5-amine .
Step 2: Piperidine Functionalization
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Alkylate piperidin-4-ylmethanol with 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine using N,N'-carbonyldiimidazole (CDI) in toluene at 60°C .
Spectroscopic Validation
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1H NMR (400 MHz, CDCl3) : δ 4.25 (s, 2H, CH2OCH3), 3.78 (s, 3H, OCH3), 3.42 (m, 2H, piperidine-H) .
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HRMS : m/z calculated for C10H16N3O2S [M+H]+: 254.0961; found: 254.0958.
Coupling of Quinazolinone and Thiadiazole-Piperidine
The 3-position of the quinazolinone is alkylated with the thiadiazole-piperidine fragment under Mitsunobu conditions.
Step 1: Activation of Quinazolinone
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Treat 7-methoxy-3,4-dihydroquinazolin-4-one with phosphorus oxychloride to generate the 3-chloro intermediate.
Step 2: Alkylation
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React the 3-chloro intermediate with 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-ylmethanol in tetrahydrofuran using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Stir at 25°C for 24 hours, followed by silica gel chromatography (ethyl acetate/hexane, 3:1) .
Optimized Conditions
| Reagent | Quantity (equiv) | Role |
|---|---|---|
| DEAD | 1.2 | Radical initiator |
| Triphenylphosphine | 1.2 | Reducing agent |
| Temperature (°C) | 25 | Ambient |
Yield : 67% after purification .
Characterization and Analytical Data
1H NMR Analysis
-
Quinazolinone Core : δ 7.92 (d, J = 8.4 Hz, 1H, H-6), 7.11 (s, 1H, H-8), 3.91 (s, 3H, OCH3) .
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Thiadiazole-Piperidine : δ 4.38 (s, 2H, CH2OCH3), 3.45 (m, 4H, piperidine-H) .
HRMS
-
Calculated for C22H26N5O3S [M+H]+: 448.1753; observed: 448.1749.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Heating | High reproducibility | Long reaction times (24–48 h) |
| Microwave Irradiation | 20% yield improvement | Specialized equipment needed |
| Solid-Phase Synthesis | Simplified purification | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Can be reduced to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides under conditions such as Friedel-Crafts acylation or alkylation.
Major Products
Scientific Research Applications
Anticancer Properties
Preclinical studies have demonstrated that 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one exhibits significant cytotoxic effects against various cancer cell lines. The presence of the thiadiazole moiety is particularly noteworthy as it has been linked to the inhibition of DNA replication in both bacterial and cancer cells, making it a candidate for further development as an anticancer agent.
Mechanism of Action:
- DNA Interaction: The compound may bind to enzymes involved in DNA replication and repair processes.
- Synergistic Effects: It has shown potential for synergistic effects when combined with existing chemotherapeutics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that require optimization for high yields and purity. The unique structural features allow for the exploration of various derivatives that may enhance its biological efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinazoline | Quinazoline core with methoxy substitution | Antitumor activity |
| 2-Aminothiazole | Thiazole ring with amino group | Antimicrobial properties |
| 1,2,4-Thiadiazole derivatives | Thiadiazole core | Cytotoxicity against cancer cells |
This table illustrates how the structural similarities among these compounds may influence their biological activities.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: The compound demonstrated IC50 values in the low micromolar range across all tested cell lines, indicating strong antiproliferative activity.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with specific protein targets associated with cancer pathways. These studies suggest that it can effectively fit into the active sites of enzymes crucial for DNA processes.
Mechanism of Action
7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The thiadiazole and piperidine moieties might play crucial roles in binding to these targets, influencing pathways involved in cellular processes, signaling, or metabolic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is structurally analogous to derivatives within the quinazolinone and thiadiazole families. A notable analogue is 7-methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (reported in 2004), which replaces the 1,2,4-thiadiazole ring with a fused thiazolo[4,5-c]pyridine system . Key differences include:
The thiadiazole ring in the target compound confers electron-withdrawing properties and metabolic stability compared to the fused thiazolo-pyridine system, which may enhance π-π stacking interactions but reduce solubility .
Pharmacological and Physicochemical Implications
- Bioavailability : The methoxymethyl group in the target compound likely improves solubility compared to unsubstituted heterocycles, though experimental data are lacking .
- In contrast, fused thiazolo-pyridines may exhibit stronger DNA intercalation due to planar aromaticity .
- Synthetic Accessibility : The target compound’s linear substituent simplifies synthesis relative to fused-ring systems, which often require multi-step cyclization .
Data Table: Comparative Overview
Biological Activity
7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS Number: 2548986-56-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 401.5 g/mol. The structure features a quinazolinone core linked to a thiadiazole and piperidine moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 2548986-56-5 |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown effectiveness against various pathogens, including Pseudomonas aeruginosa and Candida albicans . The presence of halogen substituents in these compounds often enhances their antibacterial activity against Gram-positive bacteria.
Anticancer Properties
- Mechanism of Action : The anticancer potential of thiadiazole derivatives is linked to their ability to induce apoptosis in cancer cells. Studies have demonstrated that certain derivatives can inhibit key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway .
-
Case Studies :
- A study highlighted the anticancer activity of a derivative against A549 lung carcinoma cells, showing significant antiproliferative effects with an IC50 value indicating potent cytotoxicity .
- Another investigation reported that modifications to the thiadiazole structure could enhance anticancer activity across various cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) .
Neuroprotective Effects
The compound's piperidine component suggests potential neuroprotective effects. Research into similar compounds has indicated that piperidine derivatives can possess antidepressant and anxiolytic properties . This opens avenues for exploring the neuropharmacological applications of this compound.
In Vitro Studies
In vitro assays have been pivotal in evaluating the biological activity of this compound. For example:
- Cytotoxicity Assays : Various studies utilized MTT assays to assess cell viability in cancer cell lines treated with the compound. Results consistently showed reduced viability in treated cells compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the thiadiazole and quinazolinone rings have been shown to significantly affect their pharmacological profiles:
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
Answer:
- Solvent Systems: Dimethylformamide (DMF) or ethanol are commonly used due to their polar aprotic nature, which facilitates nucleophilic substitutions and coupling reactions .
- Catalysts: Cesium carbonate or potassium hydroxide is effective for base-catalyzed steps, such as piperidine-thiadiazole coupling .
- Temperature Control: Reflux conditions (70–100°C) are critical for multi-step reactions, particularly for cyclization and heterocycle formation .
- Key Intermediate Monitoring: Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity before proceeding to subsequent steps .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve methoxymethyl, piperidine, and thiadiazole moieties. Chemical shifts for aromatic protons (quinazolinone core) typically appear at δ 6.8–8.2 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and detects trace by-products .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 485.18) .
Advanced: How can computational tools assist in resolving structural ambiguities?
Answer:
- X-ray Crystallography with SHELX: Use SHELXL for refining crystal structures. Key parameters include anisotropic displacement parameters for the thiadiazole and quinazolinone rings .
- Density Functional Theory (DFT): Compare calculated (DFT-optimized) and experimental NMR spectra to verify stereoelectronic effects in the methoxymethyl group .
- Molecular Docking: Predict binding interactions with biological targets (e.g., enzymes like 14-α-demethylase) by modeling the compound’s piperidine-thiadiazole scaffold .
Advanced: How can researchers address contradictions in biological activity data?
Answer:
- Assay Replication: Standardize cell-based assays (e.g., IC₅₀ determinations) using multiple cell lines to rule out lineage-specific effects .
- Metabolic Stability Testing: Evaluate hepatic microsomal stability to identify if rapid metabolism (e.g., demethylation of methoxy groups) skews activity data .
- Epistatic Analysis: Use CRISPR-Cas9 gene editing to confirm target engagement (e.g., knockout putative targets to validate mechanism) .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Recrystallization: Ethanol/water mixtures (3:1 ratio) yield high-purity crystals, particularly for the quinazolinone core .
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane gradients separates polar by-products (e.g., unreacted thiadiazole intermediates) .
- Flash Chromatography: Accelerates purification of acid-sensitive intermediates (e.g., methoxymethyl-protected amines) .
Advanced: What strategies minimize by-products in multi-step syntheses?
Answer:
- Inert Atmosphere: Use argon or nitrogen to prevent oxidation of thiadiazole sulfur atoms during coupling reactions .
- Temperature Gradients: Optimize stepwise heating (e.g., 50°C for piperidine alkylation, 80°C for cyclocondensation) to suppress side reactions .
- Catalyst Screening: Test palladium/copper systems for Suzuki-Miyaura cross-coupling to reduce homocoupling by-products .
Basic: How does the piperidine-thiadiazole scaffold influence bioactivity?
Answer:
- Target Binding: The piperidine ring’s conformational flexibility enhances interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Electron-Withdrawing Effects: The thiadiazole’s sulfur atoms stabilize charge-transfer complexes, improving inhibitory potency against oxidoreductases .
Advanced: How can structural analogs be designed to improve pharmacokinetics?
Answer:
- Methoxy Group Modifications: Replace methoxymethyl with trifluoromethoxy to enhance metabolic stability .
- Piperidine Substitutions: Introduce sp³-hybridized carbons (e.g., fluorinated piperidines) to reduce CYP450-mediated clearance .
- Prodrug Strategies: Mask the quinazolinone carbonyl as an ester to improve oral bioavailability .
Basic: What are common pitfalls in characterizing this compound’s stability?
Answer:
- pH Sensitivity: The quinazolinone ring hydrolyzes under acidic conditions (pH < 4). Use phosphate buffers (pH 7.4) for in vitro assays .
- Light Sensitivity: Thiadiazole derivatives degrade under UV light. Store solutions in amber vials .
Advanced: How can high-throughput screening (HTS) optimize reaction conditions?
Answer:
- Microscale Reactors: Test solvent/catalyst combinations in 96-well plates to identify optimal yields .
- DoE (Design of Experiments): Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
